molecular formula C17H14N2O6 B5411268 prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B5411268
M. Wt: 342.30 g/mol
InChI Key: VKNSXAARPQMYHR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a nitrophenyl group, and an ester linkage, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan-2-carbonylamino intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino group.

    Synthesis of the nitrophenyl intermediate: The nitrophenyl group can be introduced through nitration of a phenyl ring.

    Esterification: The final step involves the esterification of the prop-2-enyl group with the previously formed intermediates under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring and the nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of alcohols or carboxylic acids from esters.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Similar structure but without the nitro group.

    Prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate makes it unique, as it can undergo specific reactions like reduction to form amines, which can be further functionalized.

Properties

IUPAC Name

prop-2-enyl (E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-2-9-25-17(21)14(18-16(20)15-4-3-10-24-15)11-12-5-7-13(8-6-12)19(22)23/h2-8,10-11H,1,9H2,(H,18,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNSXAARPQMYHR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.